molecular formula C24H21N3O2S2 B2680622 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide CAS No. 864860-05-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide

Cat. No.: B2680622
CAS No.: 864860-05-9
M. Wt: 447.57
InChI Key: LLZHXINWHOGJDG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole group at position 3, an acetyl group at position 6, and a 2-methylbenzamide moiety at position 2. This structural architecture shares similarities with several bioactive compounds reported in recent literature, particularly those targeting DNA repair enzymes (e.g., APE1), PARP isoforms, and kinase pathways like VEGFR-3.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-14-7-3-4-8-16(14)22(29)26-24-21(23-25-18-9-5-6-10-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZHXINWHOGJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C21H23N3O2S2C_{21}H_{23}N_{3}O_{2}S_{2} with a molecular weight of 413.6 g/mol. The structure features a complex arrangement that includes a thieno[2,3-c]pyridine core and a benzothiazole moiety.

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient production of benzothiazole derivatives like this compound. Various synthetic pathways include:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods have been instrumental in developing compounds with enhanced biological activities, particularly against tuberculosis and other pathogens .

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess potent inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 100 μg/mL .

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis.
  • Disruption of metabolic pathways : The presence of the thienopyridine structure suggests potential interference with metabolic enzymes.
  • Induction of oxidative stress : Some derivatives are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies

Several case studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Antitubercular Activity : A recent study compared various synthesized benzothiazole compounds against M. tuberculosis and found that certain modifications significantly increased potency .
  • Anticancer Research : Another investigation focused on the anticancer potential of thieno[2,3-c]pyridine derivatives and noted promising results in inhibiting tumor growth in vitro and in vivo models .

Scientific Research Applications

The compound has been investigated for its biological activities, particularly its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme crucial for DNA repair mechanisms. APE1 is a validated target for cancer therapy due to its involvement in maintaining genomic stability.

In Vitro Studies

Research indicates that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide exhibits low micromolar activity against purified APE1 enzymes. It has shown promising results in enhancing the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell assays.

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the benzamide and thieno-pyridine structures significantly influence biological activity. For instance:

  • Variations in substituents on the thieno-pyridine ring can enhance potency against APE1 while maintaining favorable pharmacokinetic properties.

Inhibition of APE1

A study demonstrated that this compound and its analogs led to hyperaccumulation of apurinic sites in HeLa cells treated with MMS. This suggests effective inhibition of APE1 activity, which is critical for cell survival following DNA damage.

ADME Profile

In vivo studies show that after intraperitoneal dosing in mice (30 mg/kg), the compound achieves good plasma and brain exposure levels. This profile indicates potential for central nervous system penetration, which is advantageous for treating brain tumors.

Cytotoxicity Enhancement

The compound enhances the cytotoxic effects of various chemotherapeutic agents across different cancer cell lines. This synergistic effect may provide strategies to overcome resistance to conventional therapies.

Comparison with Similar Compounds

APE1 Inhibitors (Compound 3 vs. Target Compound)

  • Substituent Effects : The target compound replaces Compound 3’s 6-isopropyl group with an acetyl moiety. Acetyl’s smaller size and higher polarity may alter APE1 binding affinity compared to the hydrophobic isopropyl group. Compound 3 exhibits low µM APE1 inhibition and enhances cytotoxicity of alkylating agents (e.g., methyl methanesulfonate) by hyperaccumulating AP sites in HeLa cells .
  • Pharmacokinetics : The acetyl group in the target compound could improve solubility but reduce blood-brain barrier penetration compared to Compound 3’s isopropyl analog, which shows robust brain exposure in mice .

PARP Inhibitors (Compound 27)

  • Core Heterocycle: Compound 27 uses a benzimidazole core instead of benzothiazole, paired with a tetrahydrothienopyridine moiety. This substitution shifts activity toward PARP-1/2 (IC50 = 18/42 nM) rather than APE1 or kinase targets .

VEGFR-2 Inhibitors (Compound 6d)

  • Electron-Withdrawing Groups : Compound 6d’s nitrobenzothiazole and thiadiazole-thioacetamide substituents contribute to VEGFR-2 inhibition, whereas the target compound’s methylbenzamide and acetyl groups lack strong electron-withdrawing properties, likely redirecting its mechanism away from kinase inhibition .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The acetyl group in the target compound may enhance metabolic stability compared to Compound 3’s isopropyl group, which could undergo oxidative metabolism.
  • Toxicity Risks: Benzothiazole-containing compounds (e.g., Compound 3, 6d) have been associated with genotoxicity in some contexts, necessitating careful evaluation of the target compound’s safety profile .

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